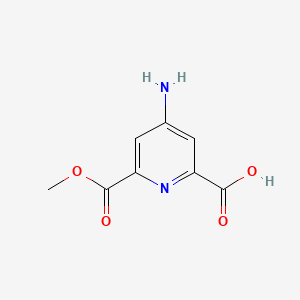

4-Amino-6-(methoxycarbonyl)picolinic acid

Description

Historical Context of Picolinic Acid Derivatives in Organic Chemistry Research

Picolinic acid, or pyridine-2-carboxylic acid, and its derivatives have a rich history in chemical research, dating back to the 19th century. Initially isolated and identified as a fundamental heterocyclic compound, its unique chemical properties soon made it a valuable building block in organic synthesis. Over the decades, researchers have explored the reactivity of the pyridine (B92270) ring and its carboxylic acid group, leading to the development of a vast library of derivatives with diverse functionalities. These compounds have found applications in a multitude of fields, from catalysis and coordination chemistry to pharmaceuticals and agrochemicals. The exploration of picolinic acid derivatives has been a continuous journey of discovery, with each new derivative potentially unlocking novel chemical and biological activities.

Significance of Pyridine-2-carboxylic Acid Scaffolds in Advanced Synthesis

The pyridine-2-carboxylic acid scaffold is a privileged structure in advanced synthesis due to its inherent chemical features. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and a basic center, influencing the molecule's solubility and interaction with biological targets. The carboxylic acid group at the 2-position, along with the nitrogen atom, forms a bidentate chelation site, allowing for the formation of stable complexes with a variety of metal ions. This property is crucial in the design of catalysts and metal-based drugs.

Furthermore, the pyridine ring is susceptible to a range of substitution reactions, allowing for the introduction of various functional groups at different positions. This modularity enables chemists to fine-tune the electronic and steric properties of the molecule, a key aspect in the development of compounds with specific biological activities. The adaptability of the pyridine-2-carboxylic acid scaffold has made it a cornerstone in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. ambeed.com

Position of 4-Amino-6-(methoxycarbonyl)picolinic Acid within Substituted Picolinates Research

Within the broad landscape of substituted picolinates, this compound occupies a specific niche. Its structure is characterized by the presence of an amino group at the 4-position and a methoxycarbonyl group at the 6-position. The amino group can act as a hydrogen bond donor and a site for further chemical modification, while the methoxycarbonyl group, an ester, can influence the compound's polarity and reactivity.

Research into substituted picolinates has been driven by the quest for new bioactive molecules. For instance, various 4-amino-picolinic acid derivatives have been investigated for their herbicidal properties. mdpi.com The substitution pattern on the picolinic acid ring is critical in determining the biological activity and selectivity of these compounds. The specific combination of an amino and a methoxycarbonyl group in this compound suggests its potential as an intermediate in the synthesis of more complex and potentially bioactive molecules.

Overview of Research Trajectories for the Chemical Compound

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structural motifs point towards several potential research trajectories.

One likely avenue is in the field of agrochemicals . Given that derivatives of 4-aminopicolinic acid have shown promise as herbicides, this compound could serve as a key building block for the synthesis of new and more potent herbicidal agents. mdpi.combldpharm.com

Another area of interest is medicinal chemistry . The pyridine-2-carboxylic acid scaffold is present in numerous drugs. The functional groups on this compound could be modified to create libraries of compounds for screening against various diseases. The amino group, for instance, is a common feature in many biologically active molecules.

Furthermore, the compound's ability to chelate metals could be explored in the development of new catalysts or materials . The specific electronic environment created by the amino and methoxycarbonyl substituents could lead to novel catalytic properties.

The synthesis of this compound and the exploration of its reactivity and biological activity remain open areas for investigation. Future research will likely focus on developing efficient synthetic routes and evaluating its potential in the aforementioned fields.

Data Tables

Table 1: Chemical Identity of this compound and Related Compounds

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 4-Amino-6-(methoxycarbonyl)pyridine-2-carboxylic acid | Not available | C₈H₈N₂O₄ | 196.16 |

| Picolinic acid | Pyridine-2-carboxylic acid | 98-98-6 | C₆H₅NO₂ | 123.11 |

| 4-Aminopicolinic acid | 4-Aminopyridine-2-carboxylic acid | 100047-36-7 | C₆H₆N₂O₂ | 138.12 |

| 6-(Methoxycarbonyl)picolinic acid | 6-(Methoxycarbonyl)pyridine-2-carboxylic acid | 7170-36-7 | C₈H₇NO₄ | 181.15 |

| Picloram | 4-Amino-3,5,6-trichloropicolinic acid | 1918-02-1 | C₆H₃Cl₃N₂O₂ | 241.46 |

Table 2: Physical and Chemical Properties of Picolinic Acid

| Property | Value |

| Appearance | White solid |

| Melting Point | 136-138 °C |

| Solubility in water | 0.41% |

| pKa | 1.01 |

Structure

3D Structure

Properties

Molecular Formula |

C8H8N2O4 |

|---|---|

Molecular Weight |

196.16 g/mol |

IUPAC Name |

4-amino-6-methoxycarbonylpyridine-2-carboxylic acid |

InChI |

InChI=1S/C8H8N2O4/c1-14-8(13)6-3-4(9)2-5(10-6)7(11)12/h2-3H,1H3,(H2,9,10)(H,11,12) |

InChI Key |

OPIVDYWDPZLUDH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC(=N1)C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Amino 6 Methoxycarbonyl Picolinic Acid and Its Analogues

Direct Synthetic Routes to the Core 4-Amino-6-(methoxycarbonyl)picolinic Acid Structure

The synthesis of the fundamental this compound structure is achieved through carefully designed reaction sequences that begin with readily available precursors.

Upstream Synthetic Precursors and Reaction Pathways

The creation of the 4-aminopicolinic acid framework often starts from more complex or commercially available molecules that are chemically reduced or transformed. One prominent precursor is 4-amino-3,5,6-trichloropicolinic acid, a well-known herbicide. google.comchemicalbook.com A common pathway involves the catalytic hydrogenation of this trichlorinated starting material.

A documented synthetic route describes the treatment of 4-amino-3,5,6-trichloropicolinic acid with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. chemicalbook.com This reaction is typically performed in an aqueous solution of a base like lithium hydroxide. The process effectively removes the chlorine atoms from the pyridine (B92270) ring, yielding the desired 4-aminopicolinic acid. chemicalbook.com Subsequent esterification would be required to produce the methoxycarbonyl group.

Another approach begins with picolinic acid N-oxide. umsl.edu This method involves the nitration of the N-oxide using a mixture of sulfuric acid and fuming nitric acid to introduce a nitro group at the 4-position, forming 4-nitropicolinic acid N-oxide. umsl.edu This intermediate is then reduced via catalytic hydrogenation to yield 4-aminopicolinic acid. umsl.edu

Optimization of Reaction Conditions for Improved Synthesis Efficiency

Key factors influencing the outcome of synthetic reactions include temperature, pressure, catalyst loading, and reaction time. numberanalytics.comrsc.org In the hydrogenation of Picloram to 4-aminopicolinic acid, for instance, the reaction is conducted under specific temperature (40-70°C) and pressure (45 PSI) conditions for an extended period (16 hours), suggesting these parameters were selected to ensure complete conversion. chemicalbook.com

The choice and amount of catalyst are also crucial. In many syntheses, finding the optimal catalyst loading is a balancing act; enough catalyst is needed for an efficient reaction rate, but an excessive amount can be uneconomical and may not significantly improve the yield. researchgate.net The principles of screening various catalysts and optimizing their loading are standard practice in improving synthetic routes. numberanalytics.comresearchgate.net

Table 1: General Parameters for Reaction Optimization

| Parameter | Influence on Synthesis | Example of Consideration |

|---|---|---|

| Temperature | Affects reaction rate and selectivity. Higher temperatures can increase speed but may lead to side products or decomposition. rsc.org | A synthesis might be initially run at a low temperature and gradually heated to find the optimal balance for yield and purity. chemicalbook.com |

| Pressure | Crucial for reactions involving gases, such as hydrogenation. chemicalbook.com | The pressure of hydrogen gas is a key variable to control for efficient dechlorination and reduction. chemicalbook.com |

| Catalyst System | The choice of catalyst and its supporting ligand can dramatically alter reaction outcomes, including yield and selectivity. numberanalytics.com | Screening different palladium catalysts or varying the ligand can lead to significant improvements in cross-coupling reactions. nih.gov |

| Solvent | The solvent can influence reactant solubility, reaction rate, and the stability of intermediates. | A shift from a batch process in a standard organic solvent to a continuous flow system might necessitate a different solvent choice. google.com |

| Reaction Time | Sufficient time is needed for the reaction to go to completion, but overly long times can lead to product degradation or side reactions. rsc.org | Reactions are often monitored over time (e.g., by LCMS) to determine the point of maximum product formation. chemicalbook.com |

Synthesis of Substituted 4-Amino-6-(heterocyclic)picolinates

The functionalization of the picolinate (B1231196) core, particularly at the 6-position with heterocyclic groups, is of significant interest for creating diverse chemical libraries. google.commdpi.com This is often accomplished using advanced synthetic techniques like transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Strategies in Picolinate Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are extensively used in the synthesis of substituted picolinates. nih.govlibretexts.org The Suzuki-Miyaura coupling is a frequently employed method, which involves the reaction of a halide-substituted picolinate with an organoboron compound, such as a boronic acid or ester. google.comlibretexts.orggoogleapis.com

This strategy typically involves reacting a 6-chloropicolinate "head" with a heterocyclic boronic acid "tail" in the presence of a palladium catalyst and a base. google.com The reactivity of the halogen on the picolinate ring is a key factor, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. libretexts.orggoogleapis.com

These reactions enable the introduction of a wide array of aryl and heteroaryl substituents at the 6-position of the picolinate ring, leading to the creation of novel compounds with potentially useful properties. google.commdpi.comnih.gov

Table 2: Examples of Palladium-Catalyzed Cross-Coupling in Picolinate Synthesis

| Coupling Type | Picolinate Substrate | Coupling Partner | Catalyst System Example | Product Type |

|---|---|---|---|---|

| Suzuki Coupling | 4-Amino-6-chloropicolinates googleapis.com | Aryl/Heteroaryl Boronic Acid google.com | Bis(triphenylphosphine)palladium(II) dichloride, Base (e.g., KF) googleapis.com | 4-Amino-6-(heterocyclic)picolinates google.com |

| Suzuki Coupling | 4-Amino-3-chloro-5-fluoro-6-chloropicolinate google.com | (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid google.com | Palladium catalyst and ligand google.com | 4-Amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate google.com |

Continuous Flow Methodologies in 4-Amino-6-picolinate Preparation

Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety by minimizing the volume of reactive intermediates at any given time, and reduced cycle times. google.comnih.gov The synthesis of 4-amino-6-(heterocyclic)picolinates has been adapted to continuous flow systems. google.com

In a typical setup, solutions of the reactants, such as the picolinate precursor and the coupling partner, are pumped from separate reservoirs, mixed in a T-junction, and then passed through a heated reactor coil. beilstein-journals.orgmdpi.com The residence time in the reactor is precisely controlled by the flow rate and the reactor volume, allowing for fine-tuning of the reaction conditions. thieme-connect.de This methodology has been successfully applied to the preparation of various amines and esters, demonstrating its versatility. beilstein-journals.orgmdpi.com For picolinate synthesis, this approach allows for a more efficient and scalable production process. google.com

Preparation of Related Picolinic Acid Derivatives through Chemical Modifications

Once the core picolinate structure is synthesized, it can undergo further chemical modifications to produce a variety of derivatives. These transformations can target different positions on the pyridine ring or the functional groups attached to it.

One common modification is the introduction of different substituents on the pyridine ring. For example, a 4-amino-6-substituted-picolinate can be iodinated at the 5-position using reagents like periodic acid and iodine. googleapis.com This iodo-derivative can then serve as a handle for further cross-coupling reactions.

Another example involves a multi-step transformation starting from picolinic acid. umsl.edu Treatment with thionyl chloride followed by methanol (B129727) can produce a methyl picolinate derivative. umsl.edu This can be further modified, for instance, by converting a substituent like a 4-chloro group into a 4-iodo group, which is a better leaving group for subsequent reactions like the Sonogashira coupling to introduce alkynyl groups. umsl.edu

Hydrogenation is another modification technique. The complete hydrogenation of the pyridine ring in picolinic acid leads to piperidine-2-carboxylic acid, a different class of compound with its own applications. wikipedia.org Additionally, functional groups on the substituents can be transformed, such as the conversion of a bromine atom on a picoline to a primary amine group. google.com These diverse chemical modifications allow for the extensive exploration of the chemical space around the picolinic acid scaffold. nih.gov

Acyl Chloride Intermediates in Picolinate Derivatization

The conversion of carboxylic acids to acyl chlorides is a foundational step in the synthesis of various derivatives, and picolinic acid systems are no exception. The formation of a picolinoyl chloride intermediate enhances the electrophilicity of the carboxyl carbon, facilitating subsequent reactions such as esterification and amidation.

A common and effective method for this transformation is the use of thionyl chloride (SOCl₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). For instance, picolinic acid can be converted to its corresponding acyl chloride by treatment with SOCl₂. umsl.edu This reaction typically involves heating the mixture to ensure completion, followed by the removal of excess SOCl₂ by distillation, sometimes with the aid of a co-solvent like toluene. umsl.edu The resulting acyl chloride is a highly reactive intermediate, poised for further derivatization.

In the synthesis of N-alkyl-N-phenylpicolinamides, the in-situ generation of the acyl chloride from picolinic acid using thionyl chloride is a key step before coupling with N-alkylanilines. nih.gov Interestingly, this process can sometimes lead to unexpected side products. Research has shown that the reaction of picolinic acid with thionyl chloride can yield not only the expected picolinamide (B142947) but also a chlorinated analogue, 4-chloro-N-alkyl-N-phenylpicolinamide, in a one-pot reaction. nih.gov These products can be readily separated by column chromatography. nih.gov This highlights the need to carefully control reaction conditions to achieve the desired product. The picolinic amide group itself has found utility as a directing group in transition-metal-catalyzed C-H activation reactions. cam.ac.uk

Regioselective Functionalization of Pyridine Carboxylate Systems

Achieving regioselectivity—the control of reaction at a specific position on the pyridine ring—is a significant challenge in the synthesis of substituted picolinic acids like this compound. The electronic nature of the pyridine ring, with its electron-deficient character, dictates the positions most susceptible to nucleophilic or electrophilic attack.

Neighboring group assistance is a powerful strategy for controlling regioselectivity. Studies have demonstrated the regioselective hydrolysis, transesterification, and aminolysis of highly substituted pyridine esters under mild conditions by leveraging the catalytic effect of a nearby functional group. nih.gov For example, a deprotonated phenolic hydroxyl group at the 3-position can assist in the selective functionalization of an adjacent ester, achieving excellent yields without the aggressive removal of alcohol byproducts. nih.gov This approach has proven effective for a considerable scope of substrates, including heteroaryl, alkyl, and amino acid-based nucleophiles. nih.gov

Another approach involves the direct functionalization of the pyridine ring. A practical method for the C-4 selective carboxylation of pyridines uses a one-pot protocol that involves an initial C-H phosphination, followed by a copper-catalyzed carboxylation of the resulting phosphonium (B103445) salt with carbon dioxide (CO₂). chemistryviews.org This method is notable for its mild conditions—operating at room temperature with 1 atmosphere of CO₂—and its tolerance of a wide range of functional groups, making it suitable for late-stage functionalization of complex molecules. chemistryviews.org

| Method | Reagents | Position Selectivity | Key Features |

| Neighboring Group Assisted Aminolysis | Deprotonated phenolic OH-group | C-2 (ester position) | Mild conditions, broad substrate scope. nih.gov |

| Copper-Catalyzed Carboxylation | Ph₂P(O)H, Togni's reagent; then CuCl, TMEDA, ZnEt₂, CO₂ | C-4 | One-pot protocol, good functional group tolerance. chemistryviews.org |

Amination Reactions in Picolinic Acid Synthesis

The introduction of an amino group onto the picolinic acid scaffold is a critical transformation for synthesizing the target compound and its analogues. Various strategies exist for this purpose, often involving either the reduction of a nitro group or the direct amination of an activated pyridine ring.

A classical and reliable method involves the nitration of a picolinic acid precursor, followed by reduction. For the synthesis of 4-aminopicolinic acid, picolinic acid N-oxide is first nitrated using a mixture of fuming nitric acid and sulfuric acid. umsl.edu The resulting 4-nitropicolinic acid N-oxide is then reduced to the desired 4-aminopicolinic acid, commonly through catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst. umsl.edu

More direct amination methods have also been developed. One effective one-pot procedure converts pyridine N-oxides into 2-aminopyridines with high yields and excellent regioselectivity. researchgate.net This reaction uses tosyl anhydride (B1165640) (Ts₂O) to activate the pyridine N-oxide, making the C-2 and C-4 positions susceptible to nucleophilic attack by an amine, such as tert-butylamine. researchgate.net Subsequent deprotection with trifluoroacetic acid (TFA) yields the 2-aminopyridine. researchgate.net This method provides a general and efficient pathway for the amination of 2-unsubstituted pyridines and their derivatives. researchgate.net

| Reaction | Starting Material | Reagents | Product |

| Nitration & Reduction | Picolinic acid N-oxide | 1. Fuming HNO₃/H₂SO₄; 2. H₂, Pd/C, AcOH/Ac₂O | 4-Aminopicolinic acid umsl.edu |

| Direct Amination | Pyridine N-oxide | 1. Ts₂O, t-BuNH₂; 2. TFA | 2-Aminopyridine researchgate.net |

Stereoselective Synthesis Approaches for Chiral Analogues

The synthesis of specific stereoisomers (enantiomers or diastereomers) of chiral analogues of this compound requires advanced stereoselective methods. These approaches are essential when the biological activity of a compound is dependent on its specific three-dimensional structure.

Key strategies in stereoselective synthesis include the use of a chiral pool, chiral auxiliaries, and enantioselective catalysis. ethz.ch

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials, such as amino acids or sugars, to introduce stereocenters into the target molecule. ethz.ch

Chiral Auxiliaries: An enantiopure group is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. ethz.ch After the desired stereocenter is created, the auxiliary is removed. ethz.ch

Enantioselective Catalysis: A substoichiometric amount of a chiral catalyst is used to favor the formation of one enantiomer over the other. ethz.ch Chiral phosphoric acids, for example, have emerged as powerful organocatalysts for a variety of enantioselective transformations. nih.gov

For instance, chiral phosphoric acid catalysis has been successfully applied to the synthesis of axially chiral allenes and styrenes. nih.gov These catalysts can activate substrates, such as in-situ-formed indole (B1671886) imine methides, to react with nucleophiles in a highly enantioselective manner, producing enantioenriched products with high yields. nih.gov Another facile and stereoselective approach has been reported for the pyrroloisoquinoline ring system, which relies on N-acyliminium chemistry starting from non-racemic chiral templates. The stereochemical outcome of such cyclization reactions can be confirmed using techniques like X-ray crystallography. rsc.org These principles can be adapted to the synthesis of chiral picolinate derivatives by designing substrates that can undergo catalyzed, stereocontrolled reactions.

Following a comprehensive search for scholarly data, specific experimental spectroscopic and diffraction information for the compound "this compound" is not available in the public domain literature found. The provided search results contain data for related but structurally distinct molecules, such as 4-aminopicolinic acid and 6-(methoxycarbonyl)picolinic acid.

Generating an article with the requested level of scientific detail, including specific data tables and analysis for "this compound," would require conjectural data, which compromises the principles of scientific accuracy. Therefore, it is not possible to provide a factually sound article that adheres to the strict outline and content requirements.

To produce the requested content, published research containing the primary ¹H NMR, ¹³C NMR, IR, and Raman spectra for "this compound" is necessary.

Advanced Spectroscopic and Diffraction Based Structural Elucidation

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio of its ions. wikipedia.org For "4-Amino-6-(methoxycarbonyl)picolinic acid," mass spectrometry provides the exact molecular mass and offers insights into its structure through the analysis of its fragmentation patterns. wikipedia.org

The molecular formula for "this compound" is C₈H₈N₂O₄, which corresponds to a calculated molecular weight of 196.16 g/mol . In mass spectrometry, this would be observed as the molecular ion peak (M+). The fragmentation of this molecule under electron ionization would likely proceed through several predictable pathways based on its functional groups: the carboxylic acid, the ester, the amino group, and the aromatic pyridine (B92270) ring.

Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl radical (•OH, M-17) and the loss of the carboxyl group (•COOH, M-45). libretexts.org The ester group can undergo α-cleavage, leading to the loss of the methoxy (B1213986) group (•OCH₃, M-31). The stable aromatic pyridine ring would likely remain intact as a major fragment. The fragmentation of protonated amino acids often involves the loss of water (H₂O) and carbon monoxide (CO). nih.gov For instance, studies on aminopicolinic acids have been conducted using matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. nih.gov

A plausible fragmentation pathway for "this compound" is summarized in the table below.

| Fragment Ion | Mass Loss (amu) | Structure of Lost Neutral Fragment | Plausible Fragment Structure |

| [M - OCH₃]⁺ | 31 | •OCH₃ | 4-Amino-picolinoyl cation |

| [M - COOH]⁺ | 45 | •COOH | 4-Amino-6-(methoxycarbonyl)pyridine cation |

| [M - H₂O]⁺ | 18 | H₂O | Anhydro- form |

| [M - CO₂]⁺ | 44 | CO₂ | Decarboxylated molecular ion |

This table represents predicted fragmentation patterns based on general principles of mass spectrometry.

X-ray Diffraction (XRD) and Crystallographic Analysis of Picolinic Acid Derivatives

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the absolute structure of a crystalline compound. This technique involves directing a beam of X-rays onto a single, well-ordered crystal. The resulting diffraction pattern is used to construct a three-dimensional electron density map, from which the precise positions of the atoms can be determined.

Studies on picolinic acid and its derivatives have utilized SCXRD to elucidate their complex crystal structures. nih.govresearchgate.net For example, the crystal structure of picolinic acid has been shown to feature molecules linked by symmetric double hydrogen bonds. researchgate.net Although a specific SCXRD study for "this compound" is not detailed in the provided search results, this technique would be indispensable for confirming its molecular structure, identifying its conformation, and understanding the intermolecular interactions, such as hydrogen bonding involving the amino and carboxylic acid groups, that govern its crystal packing.

Powder X-ray Diffraction (PXRD) is a rapid analytical technique used for the phase identification of crystalline materials. wikipedia.org Instead of a single crystal, PXRD uses a finely ground powder containing a vast number of randomly oriented microcrystals. libretexts.orgsielc.com The resulting diffraction pattern is a fingerprint of the material's crystalline phase. wikipedia.org

PXRD is widely used to characterize picolinic acid and its derivatives, as well as to identify different polymorphic forms. nih.govnih.gov Polymorphs are different crystalline arrangements of the same molecule, which can have different physical properties. PXRD patterns are compared to standard reference patterns for identification. wikipedia.org For "this compound," PXRD would be used to confirm the crystalline nature of a synthesized batch, assess its purity, and identify its specific crystalline phase.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals, providing insights into the electronic structure of the compound. The pyridine ring and its substituents in "this compound" contain π electrons and non-bonding (n) electrons that can undergo electronic transitions.

The expected electronic transitions for this molecule are n → π* and π → π*. The UV-Vis spectrum of a similar compound, 5-aminolevulinic acid, shows an absorption maximum at 264 nm. sielc.com Studies on dipicolinic acid have shown that the ionic form of the molecule, which is dependent on the pH of the solution, significantly influences the UV-Vis absorption spectrum. nih.gov The absorption spectra of picolinic acid and its complexes have also been characterized. researchgate.net For "this compound," the amino group (-NH₂) and the carboxyl group (-COOH) would lead to pH-dependent changes in the UV-Vis spectrum due to protonation and deprotonation.

| Functional Group | Typical Electronic Transition | Expected Wavelength Range (nm) |

| Pyridine Ring | π → π | ~250-300 |

| Carbonyl (Ester and Acid) | n → π | ~270-300 |

| Amino Group | n → σ* | ~195-210 |

This table represents typical absorption ranges and may vary based on solvent and molecular structure.

Complementary Analytical Techniques in Structural Characterization

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. The experimental results are then compared to the theoretical values calculated from the molecular formula. This comparison is crucial for confirming the purity and elemental composition of a newly synthesized compound. The characterization of novel picolinic acid derivatives often includes CHNS analysis to verify their chemical formula. umsl.edu

For "this compound" (C₈H₈N₂O₄), the theoretical elemental composition is as follows:

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percent (%) |

| Carbon | C | 12.011 | 8 | 96.088 | 48.98 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 4.11 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 14.29 |

| Oxygen | O | 15.999 | 4 | 63.996 | 32.62 |

| Total | 196.162 | 100.00 |

This table presents the theoretical elemental composition of the title compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Geometric Optimization

DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. It is widely used to calculate the optimized geometry of molecules.

Determination of Optimal Geometries and Molecular Parameters

Theoretically, DFT calculations for 4-Amino-6-(methoxycarbonyl)picolinic acid would involve optimizing its structure to find the lowest energy conformation. This process would provide precise values for the bond lengths between the constituent atoms (e.g., C-C, C-N, C=O) and the angles between these bonds. Such data is critical for understanding the molecule's spatial arrangement and steric properties. However, specific studies detailing these parameters for this compound are not currently available.

Prediction of Interaction Sites and Energetic Parameters

DFT calculations can also be used to generate a molecular electrostatic potential (MEP) map. An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting how the molecule will interact with other chemical species. For this compound, an MEP map would identify the likely sites for hydrogen bonding, electrophilic attack, and nucleophilic attack. Energetic parameters, such as the total energy of the optimized structure, provide a measure of the molecule's stability. While the principles of these predictions are well-established, specific published data for this compound is absent.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Analysis

TD-DFT is an extension of DFT used to describe the properties of molecules in the presence of time-dependent external fields, such as light. It is a common method for calculating electronic absorption and emission spectra.

Calculation of Electronic Fluorescence Emission Spectra

In theory, TD-DFT could be employed to simulate the electronic fluorescence emission spectrum of this compound. This would involve calculating the energy difference between the first excited state and the ground state, which corresponds to the energy of the emitted photon. The resulting spectrum would predict the wavelength at which the molecule is expected to fluoresce. Without specific research on this compound, any discussion of its fluorescence properties remains speculative.

Elucidation of HOMO-LUMO Energy Gaps and Electronic Transitions

A key aspect of TD-DFT analysis is the characterization of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and its electronic excitation properties. A smaller gap generally suggests that the molecule can be more easily excited. TD-DFT calculations would reveal the nature of the electronic transitions, such as n → π* or π → π*, that are responsible for the molecule's absorption of light. For this compound, these calculations would provide insight into its potential as a chromophore or photosensitizer, but such data has not been published.

Ab Initio Methods in Electronic Structure and Vibrational Property Calculations

Ab initio methods are a class of computational chemistry methods based on quantum chemistry. The term "ab initio" is Latin for "from the beginning," and these methods derive their results directly from theoretical principles, without the inclusion of experimental data. These calculations could, in principle, be used to determine the electronic structure and vibrational properties (e.g., infrared and Raman spectra) of this compound. However, published studies employing these methods for this specific molecule could not be located.

Molecular Dynamics Simulations for Conformational Analysis

Detailed molecular dynamics (MD) simulations and associated conformational analysis studies specifically for this compound are not extensively available in publicly accessible scientific literature. MD simulations are powerful computational methods used to simulate the physical movements of atoms and molecules, providing insight into the conformational flexibility and dynamic behavior of a compound over time. nih.gov This type of analysis is crucial for understanding how a molecule's shape can influence its interactions and properties.

While general MD simulation methodologies are well-established for a wide range of organic molecules, including amino acids and nucleic acids, specific research applying these techniques to this compound has not been published in the reviewed literature. nih.govnih.govfu-berlin.de

Theoretical studies on related picolinic acid derivatives have utilized computational methods to investigate conformational preferences. dergipark.org.trnih.govresearchgate.net For instance, the conformational analysis of picolinic acid itself has been performed by examining the potential energy surface as a function of dihedral angles to determine the stability of different conformers. dergipark.org.tr Such studies typically identify the most stable conformations (energy minima) and the energy barriers for rotation around key single bonds. dergipark.org.tr However, without specific studies on this compound, these findings cannot be directly extrapolated.

The general process for such a simulation would involve:

System Setup: Building a 3D model of the molecule and placing it in a simulated environment, typically a box of solvent like water.

Force Field Selection: Choosing a force field (e.g., CHARMM, AMBER, GROMOS) which consists of a set of parameters to calculate the potential energy of the system. fu-berlin.demdpi.com

Equilibration: Running short simulations to allow the system to reach the desired temperature and pressure.

Production Run: Conducting a long-duration simulation (nanoseconds to microseconds) to sample a wide range of molecular conformations.

Trajectory Analysis: Analyzing the resulting trajectory to identify dominant conformations, measure structural parameters like bond angles and dihedral angles, and calculate properties such as the radius of gyration and solvent accessible surface area. mdpi.com

Until specific research is conducted and published, a detailed account of the conformational landscape of this compound derived from molecular dynamics simulations remains an area for future investigation.

Mechanistic Studies of Reactions Involving 4 Amino 6 Methoxycarbonyl Picolinic Acid Scaffolds

Reaction Mechanism Elucidation through Deuterium-Labeling Experiments

There is no specific information available on deuterium-labeling experiments conducted on 4-Amino-6-(methoxycarbonyl)picolinic acid. However, studies on related 4-aminopyridine (B3432731) structures demonstrate that hydrogen/deuterium (B1214612) exchange can occur. For instance, 4-aminopyridines have been shown to undergo rapid and selective protium-deuterium exchange at the C-2 and C-6 positions when heated in neutral D₂O under microwave irradiation, without the need for a catalyst. cornell.eduresearchgate.net This suggests that the pyridine (B92270) ring of this compound could potentially undergo similar H/D exchange at the positions ortho to the amino group under certain conditions. Such experiments would be crucial to understanding reaction pathways, such as electrophilic aromatic substitution or the involvement of specific intermediates.

Another relevant technique involves the use of deuterated trifluoroacetic acid (CF₃COOD), which has been employed for the H-D exchange of various aromatic amines and amides. nih.gov The reaction mechanism in this case is typically an electrophilic aromatic substitution, with deuterium incorporating at the most electron-rich positions of the aromatic ring. For this compound, the amino group would strongly activate the ortho and para positions, making them susceptible to deuteration.

Kinetic Investigations of Synthesis and Derivatization Pathways

No kinetic studies specifically detailing the synthesis or derivatization of this compound were found in the public domain. Kinetic analysis is fundamental to understanding reaction rates, determining the order of a reaction, and elucidating the rate-determining step of a reaction mechanism. Such studies would involve systematically varying the concentrations of reactants and catalysts while monitoring the reaction progress over time, often using techniques like spectroscopy or chromatography. The absence of this data for this compound means that a quantitative understanding of its reaction pathways is currently unavailable.

Role of Specific Catalysts and Reagents in Picolinate (B1231196) Transformations

While specific catalytic transformations for this compound are not detailed, the broader class of picolinic acids and their derivatives are involved in various catalyzed reactions. For instance, the amidation of carboxylic acids, a potential derivatization for the carboxylic acid group on the picolinate, can be catalyzed by a range of agents including boron-based catalysts, and metal oxides like Nb₂O₅ and TiF₄. researchgate.netresearchgate.net These catalysts typically work by activating the carboxylic acid group, making it more susceptible to nucleophilic attack by an amine.

Furthermore, derivatives of 4-aminopyridine have been identified as effective catalysts for the cleavage of organic esters. google.com This suggests that the 4-amino group in the target molecule could potentially exhibit catalytic activity in certain reactions. The synthesis of related 4-amino-picolinic acid herbicides often involves transition-metal-catalyzed cross-coupling reactions to introduce substituents at the 6-position. nih.govmdpi.com

Understanding Intramolecular and Intermolecular Interactions during Reactions

The interplay of intramolecular and intermolecular interactions is crucial in dictating the reactivity and properties of molecules like this compound. Picolinic acid itself is known to form a weak intramolecular hydrogen bond between the carboxylic acid proton and the pyridine nitrogen. researchgate.netresearchgate.net This interaction can influence the acidity of the carboxylic acid and its conformational preference.

In the case of this compound, several potential intramolecular hydrogen bonds could exist, such as between the amino group and the adjacent carboxylic acid, or between the amino group and the methoxycarbonyl group. These interactions would affect the molecule's conformation and the reactivity of the involved functional groups.

Intermolecular interactions, such as hydrogen bonding between molecules, are also critical. In the solid state, picolinic acid derivatives often form extensive hydrogen-bonding networks. For example, 5-(trifluoromethyl)picolinic acid monohydrate forms water-bridged dimers, which then assemble into two-dimensional sheets through further hydrogen bonding. iucr.org Such interactions would also be expected for this compound and would play a significant role in its crystal packing and solubility. The competition between intra- and intermolecular hydrogen bonding can be influenced by the solvent and other molecules present in the reaction mixture. nih.gov

Chemical Transformations and Derivatization Strategies

Modification of the Carboxylic Acid Functionality

The carboxylic acid group at the 2-position of the pyridine (B92270) ring is a primary site for derivatization.

Esterification Reactions

While the parent compound already contains a methyl ester at the 6-position, the carboxylic acid at the 2-position can undergo esterification. This reaction is typically achieved by treating the picolinic acid with an alcohol in the presence of an acid catalyst or by using coupling agents. For instance, the synthesis of various picolinic acid derivatives often involves an initial esterification step to protect the carboxylic acid or to modify the molecule's properties. A related compound, 4-chloromethylpicolinate hydrochloride, is prepared by treating picolinic acid with thionyl chloride and then methanol (B129727), highlighting a common esterification strategy. umsl.edu

Amidation Reactions

The carboxylic acid can be converted to an amide by reaction with an amine. This transformation is often facilitated by coupling agents that activate the carboxylic acid, such as carbodiimides or triphosgene. In the synthesis of a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives, the initial step involves the reaction of 2-picolinic acid with thionyl chloride followed by treatment with methylamine (B109427) to form the corresponding N-methylpicolinamide. mdpi.com This demonstrates a typical pathway for creating amide linkages from the carboxylic acid functionality of picolinic acid derivatives.

Table 1: Examples of Amidation Reagents for Picolinic Acid Derivatives

| Reagent | Description |

| Thionyl chloride | Converts the carboxylic acid to an acyl chloride, which readily reacts with amines. |

| Triphosgene | Acts as a source of phosgene (B1210022) for the formation of intermediates that facilitate amide bond formation. mdpi.com |

| Carbodiimides (e.g., DCC, EDC) | Common coupling agents that activate the carboxylic acid for direct reaction with amines. |

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group, of α-picolinic acids and their derivatives can be achieved under certain conditions. The Hammick reaction, for example, describes the thermal decarboxylation of α-picolinic acids in the presence of a carbonyl compound to yield 2-pyridyl-carbinols. wikipedia.org While this reaction is specific, it illustrates a potential pathway for the decarboxylation of the picolinic acid moiety. wikipedia.org In biosynthetic pathways, decarboxylases are enzymes that catalyze the removal of a carboxyl group, often from α-keto acids or amino acids, a process fundamental in the metabolism of various natural products. nih.govnih.gov

Transformations Involving the Amino Group

The amino group at the 4-position of the pyridine ring is another key site for chemical modification, allowing for the introduction of a wide variety of substituents.

Substitution Reactions at the Amine Position

The amino group can undergo various substitution reactions. For example, it can act as a nucleophile in reactions with electrophiles. The synthesis of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives involves the reaction of an aminophenylamino group with various isocyanates or acyl chlorides, showcasing the reactivity of an amino group attached to the picolinic acid scaffold. mdpi.com

Formation of Protected Amino Derivatives

To control reactivity during multi-step syntheses, the amino group is often protected. Common protecting groups for amines include acetyl (Ac), tert-butoxycarbonyl (Boc), and benzyloxycarbonyl (Cbz). For instance, the compound 4-(acetylamino)-2-pyridinecarboxylic acid is a derivative where the amino group is protected by an acetyl group. chemicalbook.com This protection strategy prevents the amino group from undergoing unwanted side reactions while other parts of the molecule are being modified.

Table 2: Common Protecting Groups for the Amino Functionality

| Protecting Group | Abbreviation | Common Deprotection Conditions |

| Acetyl | Ac | Acidic or basic hydrolysis |

| tert-Butoxycarbonyl | Boc | Strong acid (e.g., trifluoroacetic acid) |

| Benzyloxycarbonyl | Cbz | Hydrogenolysis (e.g., H₂, Pd/C) |

Derivatization at the Pyridine Ring Positions

The strategic modification of the pyridine ring of 4-Amino-6-(methoxycarbonyl)picolinic acid is a key area of chemical research, enabling the synthesis of a diverse range of analogues with tailored properties. Functionalization at various positions of the pyridine nucleus allows for the introduction of new chemical entities that can modulate the molecule's biological and chemical characteristics. The following sections detail specific derivatization strategies, including halogenation, the introduction of heterocyclic substituents, and conjugation with amino acid moieties.

Halogenation Reactions

The introduction of halogen atoms onto the pyridine ring of picolinic acid derivatives is a critical transformation for creating intermediates for further chemical synthesis. Halogenated positions can serve as handles for cross-coupling reactions or can directly influence the electronic properties of the molecule. A common method for the regioselective halogenation of activated heterocyclic systems involves the use of N-halosuccinimides. researchgate.net

For pyridine derivatives, particularly those activated by amino groups, electrophilic halogenation can proceed under mild conditions. The reaction of aminopyrimidines with reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) selectively yields 5-chloro or 5-bromo derivatives, respectively. researchgate.net This methodology is applicable to the 4-aminopicolinate scaffold. For instance, the treatment of a 4-aminopicolinate derivative with a suitable halogenating agent can introduce a halogen atom at the C3 or C5 position of the pyridine ring. The regioselectivity of the reaction is often governed by the electronic and steric effects of the existing substituents.

Table 1: Exemplary Halogenation Reactions on Aminopyridine Scaffolds

| Starting Material | Reagent | Product | Position of Halogenation | Reference |

|---|---|---|---|---|

| Aminopyrimidine | N-Bromosuccinimide (NBS) / DMF | 5-Bromopyrimidine | C5 | researchgate.net |

| Aminopyrimidine | N-Chlorosuccinimide (NCS) | 5-Chloropyrimidine | C5 | researchgate.net |

This table presents generalized reactions on similar scaffolds, illustrating the principle of halogenation.

Introduction of Heterocyclic Substituents

The synthesis of 4-amino-6-(heterocyclic)picolinates involves coupling reactions that forge a new bond between the picolinate (B1231196) core and a heterocyclic moiety. google.comgoogle.com These derivatives are of significant interest, and their synthesis often relies on modern cross-coupling methodologies where a pre-functionalized picolinate (e.g., a halopicolinate) is reacted with a heterocyclic partner.

Patented methods describe the creation of extensive libraries of such compounds. google.com The general approach involves the reaction of a 4-aminopicolinate, which may be halogenated at the 6-position, with various heterocyclic compounds. The specific nature of the heterocyclic substituent can be widely varied, including but not limited to, pyrazoles, triazoles, and other nitrogen-containing ring systems. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity.

Table 2: Synthesis of 4-amino-6-(heterocyclic)picolinates

| Picolinate Precursor | Heterocyclic Reagent | Resulting Structure Type | Reference |

|---|---|---|---|

| 4-amino-6-halopicolinate ester | Various heterocycles | 4-amino-6-(heterocyclic)picolinate ester | google.comgoogle.com |

The data in this table is derived from patent literature describing the general synthesis of these classes of compounds. google.comgoogle.com

Functionalization with Amino Acid Moieties

The conjugation of amino acids to the this compound scaffold typically proceeds through the formation of an amide bond. researchgate.net This derivatization strategy can enhance solubility, modify cell permeability, or introduce new biological activities. nih.gov The amide linkage is generally formed by activating the carboxylic acid group of either the picolinic acid or the N-protected amino acid, followed by reaction with the corresponding amine.

Standard peptide coupling reagents are employed for this purpose. A common protocol involves the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in combination with an activating agent like 1-Hydroxybenzotriazole (HOBt) and a base such as N,N-Diisopropylethylamine (DIPEA) or 4-Dimethylaminopyridine (DMAP). nih.govluxembourg-bio.com The reaction is typically carried out in an aprotic polar solvent like Dimethylformamide (DMF) or Acetonitrile (AcCN). nih.gov

The process begins with the activation of a carboxylic acid, which can be the picolinic acid itself or an N-protected amino acid. nih.gov This activated intermediate then readily reacts with the free amino group of the other molecule to form the stable amide bond. researchgate.netgoogle.com If the picolinic acid's carboxyl group is used, it will form an amide with the amino group of the amino acid. Conversely, the amino group at the C4 position of the pyridine ring can be acylated by an activated amino acid.

Table 3: Common Reagents for Amide Bond Formation

| Coupling Reagent | Additive/Base | Typical Solvent | Key Feature | Reference |

|---|---|---|---|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1-Hydroxybenzotriazole (HOBt), DMAP | Acetonitrile (AcCN) | Widely used for electron-deficient amines. | nih.gov |

| Dicyclohexylcarbodiimide (DCC) | HOBt | Dichloromethane (DCM) | Forms an insoluble urea (B33335) byproduct, facilitating purification. | luxembourg-bio.com |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA | Dimethylformamide (DMF) | Highly effective for sterically hindered couplings. | nih.gov |

Coordination Chemistry and Metal Complexation

4-Amino-6-(methoxycarbonyl)picolinic Acid and Related Picolinates as Ligands

Picolinic acid (pyridine-2-carboxylic acid) and its derivatives are versatile ligands in coordination chemistry. nih.govwikipedia.org They typically act as bidentate chelating agents, coordinating to a metal center through the nitrogen atom of the pyridine (B92270) ring and one of the oxygen atoms of the carboxylate group, forming a stable five-membered ring. nih.govresearchgate.netsjctni.edu This chelating effect enhances the stability of the resulting metal complexes. sjctni.edu The specific compound, this compound, is a derivative of picolinic acid and is expected to exhibit similar chelating properties.

The coordination behavior of picolinate (B1231196) ligands can be influenced by the substituents on the pyridine ring. redalyc.orgrsc.org The amino and methoxycarbonyl groups in this compound can modulate the electronic properties and steric hindrance of the ligand, which in turn affects the stability and structure of its metal complexes. redalyc.orgrsc.org For instance, the electron-donating amino group can enhance the basicity of the pyridine nitrogen, potentially leading to stronger metal-ligand bonds.

Picolinate ligands have been shown to form complexes with a variety of transition metals, including but not limited to manganese(II), cobalt(II), nickel(II), copper(II), and zinc(II). researchgate.nettandfonline.com The geometry of these complexes is often octahedral, although other coordination geometries like tetrahedral and square planar are also possible depending on the metal ion and the stoichiometry of the complex. researchgate.netodinity.comyoutube.com

Synthesis and Characterization of Metal Complexes with Picolinic Acid Scaffolds

The synthesis of metal complexes with picolinic acid and its derivatives is typically achieved by reacting a salt of the desired metal with the picolinic acid derivative in a suitable solvent, often an alcohol or a water-alcohol mixture. tandfonline.comorientjchem.orgorientjchem.org The reaction can be carried out by refluxing the mixture for several hours, followed by cooling to allow for the crystallization of the complex. sjctni.eduorientjchem.org In some cases, the synthesis is a straightforward precipitation reaction at room temperature. orientjchem.orgionicviper.org

A variety of analytical techniques are employed to characterize the resulting metal complexes. These include:

Elemental Analysis: To determine the empirical formula of the complex. tandfonline.comajol.info

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand. sjctni.edutandfonline.com A shift in the stretching frequencies of the C=O and C=N bonds in the IR spectrum of the complex compared to the free ligand can confirm the involvement of the carboxylate oxygen and pyridine nitrogen in coordination. sjctni.edu

UV-Vis Spectroscopy: To study the electronic transitions within the complex, which provides information about its geometry. tandfonline.com

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which helps in deducing the geometry and the oxidation state of the central metal ion. sjctni.edutandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution. researchgate.netajol.info

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths and angles. researchgate.nettandfonline.com

For example, a study on picolinate complexes of Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) involved characterization by microanalyses, magnetic moments, and various spectral studies. tandfonline.com A single-crystal X-ray study of diaquobis-picolinatocobalt(II) dihydrate confirmed its octahedral geometry. tandfonline.com

Chelation Properties of Picolinic Acid Derivatives

Picolinic acid and its derivatives are effective chelating agents, a property attributed to their ability to bind to a single metal ion at two or more points. sjctni.edunih.gov As bidentate ligands, they coordinate to metal ions via the pyridine nitrogen and a carboxylate oxygen atom. nih.govsjctni.edu This simultaneous binding forms a stable five-membered ring structure, known as a chelate ring. researchgate.net

The stability of these metal chelates is a key aspect of their chemistry. The formation of the chelate ring enhances the thermodynamic stability of the complex compared to coordination with analogous monodentate ligands, an effect known as the chelate effect. Picolinic acid is known to form highly stable complexes with biologically important metals like copper, iron, and zinc. sjctni.edu

The substituents on the picolinic acid ring can significantly influence the chelation properties. redalyc.org Electron-donating groups, such as the amino group in this compound, can increase the electron density on the donor atoms, leading to stronger coordination and more stable complexes. Conversely, electron-withdrawing groups can decrease the stability of the complexes. redalyc.org The position of the substituent can also introduce steric hindrance, which may affect the formation and geometry of the chelate ring. redalyc.org

The chelation process is also dependent on the pH of the solution. At physiological pH, the carboxylic acid group of picolinic acid is typically deprotonated, allowing the carboxylate to participate in coordination. sjctni.edu

Structural Analysis of Picolinate-Metal Complexes

In many picolinate complexes, the metal center adopts an octahedral geometry. researchgate.nettandfonline.com For instance, the crystal structure of diaquobis-picolinatocobalt(II) dihydrate, [Co(pc)₂(H₂O)₂]·2H₂O, revealed an octahedral arrangement where two picolinate anions act as chelating ligands with their nitrogen and oxygen atoms in trans positions. tandfonline.com The remaining two coordination sites are occupied by two water molecules, also in a trans configuration. tandfonline.com

The coordination mode of picolinate-based ligands can be diverse. researchgate.net While the bidentate NO-chelate mode is the most common, other coordination modes have also been observed. researchgate.net The specific coordination environment is influenced by factors such as the nature of the metal ion, the presence of other ligands, and the crystallization conditions. nih.gov For example, in some mercury(II) picolinate complexes, the picolinate ion can act as a bridging ligand, leading to the formation of one-dimensional coordination polymers. nih.gov

The table below summarizes the crystallographic data for a representative picolinate complex.

| Compound | Formula | Crystal System | Space Group | Unit Cell Dimensions |

| Diaquobis-picolinatocobalt(II) dihydrate | [Co(C₆H₄NO₂)₂(H₂O)₂]·2H₂O | Monoclinic | P2₁/n | a = 9.8280 Å, b = 5.194 Å, c = 14.581 Å, β = 90.26° |

Data sourced from a study on new picolinate metal complexes. tandfonline.com

The structural details obtained from X-ray analysis are crucial for understanding the properties and reactivity of these complexes. For example, the bond lengths between the metal and the donor atoms of the ligand provide insight into the strength of the coordination bonds.

Influence of Ligand Modifications on Coordination Properties

Modifications to the picolinic acid ligand, such as the introduction of substituents, can have a profound impact on the coordination properties of the resulting complexes. redalyc.orgrsc.orgrsc.org These modifications can alter the electronic and steric characteristics of the ligand, which in turn influences the stability, structure, and reactivity of the metal complexes. redalyc.orgrsc.org

Electronic Effects: The electronic nature of the substituents on the pyridine ring can affect the electron-donating ability of the ligand. redalyc.org Electron-donating groups, like the amino group in this compound, increase the electron density on the pyridine nitrogen, making it a stronger Lewis base and enhancing its ability to coordinate to metal ions. This generally leads to the formation of more stable complexes. Conversely, electron-withdrawing groups would decrease the basicity of the nitrogen atom, potentially resulting in weaker coordination. redalyc.org

Steric Effects: The size and position of substituents can introduce steric hindrance around the metal center. redalyc.orgrsc.org For example, a bulky substituent at the 6-position of the picolinic acid, adjacent to the coordinating nitrogen atom, can influence the coordination geometry and may prevent the formation of certain types of complexes. rsc.org In a study of an encumbering 6-mesityl-2-picolinate ligand, the bulky mesityl group was shown to alter both the primary and secondary coordination spheres of the metal centers compared to the unsubstituted picolinate anion. rsc.org

Influence on Photophysical Properties: Ligand modifications can also affect the photophysical properties of the complexes. In a study of heteroleptic iridium(III) complexes, the ancillary picolinate ligands were found to have a significant influence on the emission properties. rsc.org The introduction of different substituents on the picolinate ligand led to changes in the energy levels of the molecular orbitals, affecting the emission color and the dynamics of interligand energy transfer. rsc.org

Biosynthetic Pathways and Natural Product Contexts of Picolinic Acid Derivatives

Picolinic Acid as a Catabolite of Amino Acid Metabolism

Picolinic acid is a well-established catabolite of L-tryptophan. nih.govhealthmatters.io This metabolic process accounts for the vast majority of daily tryptophan turnover, particularly in the central nervous system. nih.govresearchgate.net The kynurenine (B1673888) pathway begins with the oxidative cleavage of tryptophan, leading to a cascade of intermediates. nih.govjax.org A critical juncture in this pathway determines whether the metabolic flow proceeds toward the production of quinolinic acid (a precursor to NAD+) or is shunted to form picolinic acid. nih.govutsa.edu This diversion establishes picolinic acid as a terminal product of a significant branch of amino acid metabolism. nih.govresearchgate.net The production of picolinic acid is often associated with inflammatory conditions and the activation of immune cells like macrophages. aai.orghealthmatters.ioaai.org

Enzymes Involved in Biosynthesis of Picolinic Acid Analogues

The biosynthesis of the picolinic acid scaffold is governed by a series of specific enzymes within the kynurenine pathway. nih.govhirszfeld.pl The process is initiated by rate-limiting enzymes that catalyze the first step of tryptophan degradation and is later controlled by a key enzyme that directs metabolic traffic at a crucial branch point. nih.gov

The primary enzymes responsible are:

Tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase (IDO): These two distinct, heme-requiring enzymes catalyze the initial, rate-limiting oxidative cleavage of tryptophan to form N-formylkynurenine. nih.govnih.gov TDO is found mainly in the liver, while IDO is more widely distributed in extrahepatic tissues and is notably induced by pro-inflammatory signals. nih.gov

3-hydroxyanthranilic acid oxygenase (3HAO): Further down the pathway, this enzyme acts on the intermediate 3-hydroxyanthranilic acid. nih.govjax.orgnih.govnih.gov Its action produces an unstable intermediate, α-amino-β-carboxymuconate-ε-semialdehyde (ACMS). nih.govfrontiersin.org

Aminocarboxymuconate-semialdehyde decarboxylase (ACMSD): This enzyme is pivotal in determining the fate of ACMS. nih.govutsa.edugenecards.orgwikipedia.org It preferentially catalyzes the decarboxylation of ACMS to α-aminomuconate semialdehyde, which then undergoes a non-enzymatic cyclization to form picolinic acid. nih.govfrontiersin.org In the absence of sufficient ACMSD activity or when the enzyme is saturated, ACMS spontaneously rearranges to form quinolinic acid, the precursor for de novo NAD+ synthesis. nih.govutsa.edunih.gov Therefore, ACMSD is the key enzyme that directs the pathway's flux specifically towards picolinic acid production. nih.gov

Table 1: Key Enzymes in Picolinic Acid Biosynthesis

| Enzyme Name | Abbreviation | Function | Citation |

|---|---|---|---|

| Tryptophan 2,3-dioxygenase | TDO | Catalyzes the initial, rate-limiting step of tryptophan catabolism in the liver. | nih.gov |

| Indoleamine 2,3-dioxygenase | IDO | Catalyzes the initial, rate-limiting step of tryptophan catabolism in extrahepatic tissues; induced by inflammation. | nih.gov |

| 3-hydroxyanthranilic acid oxygenase | 3HAO | Converts 3-hydroxyanthranilic acid to the unstable intermediate ACMS. | nih.govjax.org |

| Aminocarboxymuconate-semialdehyde decarboxylase | ACMSD | Diverts the intermediate ACMS towards the formation of picolinic acid, away from NAD+ synthesis. | nih.govfrontiersin.orggenecards.org |

Structural Similarities to Natural Products and Metabolites

The picolinic acid structure, a pyridine (B92270) ring with a carboxylic acid at the 2-position, is a fundamental scaffold found in nature. wikipedia.org Its most direct structural relatives are its own isomers, nicotinic acid (pyridine-3-carboxylic acid or Vitamin B3) and isonicotinic acid (pyridine-4-carboxylic acid), which differ only in the position of the carboxyl group. wikipedia.org

The pyridine ring itself is a privileged structure, meaning it is a molecular framework that appears frequently in biologically active compounds. nih.gov This scaffold is present in numerous complex natural products, including various alkaloids and antibiotics known for potent biological activities. nih.govacs.org For instance, natural products like the antibiotic fusaric acid and the antitumor agent streptonigrin (B15502) contain a picolinic acid moiety. nih.gov Furthermore, the tryptophan-derived portion of complex alkaloids like strictosidine, a precursor to thousands of monoterpene indole (B1671886) alkaloids, highlights the role of amino acid derivatives in generating vast structural diversity in nature. researchgate.net This positions picolinic acid derivatives within a large family of naturally occurring heterocyclic compounds.

Occurrence of Picolinic Acid Derivatives in Biological Systems

As a natural product of tryptophan metabolism, the parent compound picolinic acid has been identified in a variety of mammalian biological fluids and tissues. nih.govresearchgate.net Its presence is indicative of active metabolic processes related to the kynurenine pathway. nih.gov The distribution across different biological compartments underscores its role as an endogenous metabolite.

Table 2: Documented Occurrence of Picolinic Acid in Biological Systems

| Biological Medium/System | Citation |

|---|---|

| Blood Serum | nih.govresearchgate.net |

| Cerebrospinal Fluid (CSF) | nih.govresearchgate.net |

| Human Milk | nih.govresearchgate.net |

| Pancreatic Juice | nih.govresearchgate.net |

| Intestinal Homogenates | nih.govresearchgate.net |

| Macrophage/Microglia Cultures (especially under inflammatory stimulation) | aai.orgnih.gov |

The concentration of these derivatives can fluctuate based on metabolic state, immune system activity, and the expression levels of the biosynthetic enzymes detailed in section 8.2. nih.govaai.org

Future Research Directions and Outlook

Development of Novel Synthetic Routes with Enhanced Sustainability

The principles of green chemistry are increasingly pivotal in modern synthetic organic chemistry, and the production of 4-Amino-6-(methoxycarbonyl)picolinic acid is no exception. Future research will likely prioritize the development of more sustainable and environmentally friendly synthetic methodologies. This includes the exploration of one-pot multicomponent reactions, which can reduce waste and improve efficiency by combining several synthetic steps without isolating intermediates. nih.govacs.org The use of microwave-assisted synthesis is another promising avenue, as it often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govacs.org

Furthermore, there is a growing interest in employing biomass-derived starting materials and greener solvent systems to minimize the environmental footprint of chemical processes. nih.govnih.gov The development of cost-effective and ecofriendly industrial-scale production processes for pyridine (B92270) carboxylic acids is an ongoing goal. google.com Research into novel, recyclable catalysts, such as iron-based catalysts, could also contribute to more sustainable synthetic routes for substituted pyridines. rsc.org The overarching aim is to devise synthetic pathways that are not only efficient and high-yielding but also align with the principles of sustainable chemistry.

Application of Machine Learning and AI in Predicting Reactivity and Structure

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. In the context of this compound, these computational tools can be applied to predict its reactivity and structural properties with greater accuracy and speed. rsc.orgnih.gov By training neural networks on large datasets of chemical reactions, ML models can forecast reaction outcomes, including yields and the formation of byproducts, thus accelerating the optimization of synthetic protocols. mit.eduresearchgate.netrsc.org

AI can also be instrumental in predicting the three-dimensional structure of novel derivatives and their interactions with biological targets. nih.govsdu.edu.cnmdpi.com Machine learning approaches can be used to predict the properties of organic crystals, which is crucial for understanding the solid-state characteristics of new compounds. arxiv.org The development of ML models that can accurately predict molecular reactivity based on electronic and structural features will be invaluable for designing new experiments and guiding the synthesis of analogues with desired properties. cmu.edu This data-driven approach has the potential to significantly reduce the time and resources required for the discovery and development of new molecules based on the this compound scaffold.

Exploration of Advanced Analytical Techniques for In-Situ Studies

A deeper understanding of the reaction dynamics and kinetics involving this compound necessitates the use of advanced analytical techniques for in-situ monitoring. Techniques such as high-performance liquid chromatography (HPLC) are already established for the analysis of picolinate (B1231196) derivatives and can be adapted for real-time reaction tracking. researchgate.netnih.gov

Future research will likely involve the application of more sophisticated methods like pulse radiolysis to investigate the behavior of transient species and reactive intermediates in reactions involving the picolinate moiety. rsc.org Spectroelectrochemical methods can provide valuable information on the redox properties of the molecule and its derivatives. rsc.org The development of novel analytical methods, potentially coupling chromatographic separation with advanced detectors, will enable more sensitive and specific detection of reactants, intermediates, and products in complex reaction mixtures. These in-situ studies will provide crucial data for elucidating reaction mechanisms and optimizing reaction conditions.

Design and Synthesis of New this compound Analogues for Chemical Biology Probes

The structural features of this compound make it an attractive starting point for the design and synthesis of novel chemical biology probes. The amino and methoxycarbonyl groups provide handles for further functionalization, allowing for the attachment of reporter groups such as biotin (B1667282) or fluorescent tags. nih.gov Pyridine carboxylic acid isomers and their derivatives have shown potential as enzyme inhibitors, suggesting that analogues of this compound could be developed for similar purposes. nih.gov

Future work in this area will focus on creating a library of analogues with diverse substituents to explore their structure-activity relationships. nih.gov The synthesis of these new molecules will draw upon established methods for creating substituted pyridine derivatives. nih.govacs.orgnih.gov These newly synthesized compounds could then be screened for their ability to interact with specific biological targets, potentially leading to the discovery of new probes for studying cellular processes or new leads for drug discovery. nih.govnih.gov

Deeper Mechanistic Understanding of Complex Reactions Involving the Picolinate Moiety

A fundamental understanding of the reaction mechanisms involving the picolinate moiety is crucial for controlling reaction outcomes and designing new synthetic transformations. Future research will focus on detailed mechanistic studies of reactions such as nucleophilic substitution, amination, and decarboxylation. nih.govnih.govresearchgate.net Computational methods, particularly density functional theory (DFT), will play a key role in mapping out reaction pathways, identifying transition states, and calculating activation energies. mdpi.comresearchgate.net

Experimental studies, including kinetic analysis and the characterization of reaction intermediates, will be essential to validate the proposed computational models. researchgate.netnih.gov The unexpected roles of pyridine-2-carboxylic acid in certain catalytic systems highlight the need for a thorough investigation of the reactivity of picolinate derivatives. rsc.org By gaining a deeper mechanistic insight into the complex reactions of the picolinate moiety, chemists will be better equipped to harness its synthetic potential and develop novel chemical transformations. researchgate.net

Q & A

Q. What are the primary research applications of 4-Amino-6-(methoxycarbonyl)picolinic acid?

This compound is primarily investigated as a herbicidal agent due to its structural similarity to picolinic acid derivatives, which disrupt plant growth pathways. Researchers focus on its structure-activity relationships (SAR) to optimize herbicidal efficacy against broadleaf weeds. Key methodologies include greenhouse trials for herbicidal activity assessment and molecular modeling to predict binding interactions with plant enzymes like acetolactate synthase (ALS) .

Q. How can researchers ensure accurate quantification of this compound in experimental samples?

Reverse-phase high-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended. Method optimization should include column selection (C18 stationary phase) and mobile phase adjustments (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve peaks from structurally similar byproducts. Calibration curves using certified reference standards are critical for precision .

Q. What storage conditions are optimal for maintaining the stability of this compound?

Store the compound in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the methoxycarbonyl group. Stability studies indicate degradation <5% over 12 months under these conditions. For aqueous solutions, maintain pH 6–7 and avoid prolonged exposure to light .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

A two-step approach is common: (1) Methoxycarbonylation of 6-aminopicolinic acid using methyl chloroformate in the presence of a base (e.g., triethylamine), followed by (2) selective amino group protection/deprotection to minimize side reactions. Purification via recrystallization (ethanol/water) or flash chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity. Monitor reaction progress using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) .

Q. What mechanistic insights explain the herbicidal activity of this compound?

Computational studies suggest inhibition of plant ALS, a key enzyme in branched-chain amino acid biosynthesis. In vitro enzymatic assays using recombinant ALS and in planta metabolite profiling (e.g., valine and leucine depletion) validate this mechanism. Molecular docking can identify critical hydrogen bonds between the methoxycarbonyl group and ALS active-site residues .

Q. How do structural modifications influence the compound’s bioactivity and selectivity?

Systematic SAR studies involve synthesizing analogs with variations in the amino and methoxycarbonyl groups. For example:

- Replacing the methoxy group with ethoxy enhances soil persistence but reduces herbicidal potency.

- Adding electron-withdrawing substituents to the pyridine ring improves enzyme affinity. Biological testing in weed models (e.g., Arabidopsis thaliana) and mammalian cell lines (to assess off-target toxicity) is essential .

Q. What strategies mitigate discrepancies between computational predictions and experimental bioactivity data?

Cross-validate density functional theory (DFT) calculations with experimental spectroscopic data (e.g., IR, NMR). For instance, discrepancies in predicted vs. observed pKa values may arise from solvent effects not modeled in silico. Use molecular dynamics simulations to account for solvation and protein flexibility .

Q. How can researchers assess the environmental impact of this compound?

Conduct soil column studies to measure leaching potential and half-life under varying pH/temperature conditions. Ecotoxicity assays using Daphnia magna and soil microbial communities (via metagenomic profiling) evaluate non-target effects. Compare degradation products (e.g., picolinic acid) with established environmental safety thresholds .

What frameworks guide the formulation of rigorous research questions for studying this compound?

Apply the PICOT (Population, Intervention, Comparison, Outcome, Time) framework:

- Example : “In Amaranthus retroflexus (Population), does this compound (Intervention) compared to glyphosate (Comparison) reduce biomass (Outcome) over 14 days (Time)?” The FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria ensure questions align with practical and ethical constraints .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products